5-(4-Morpholinylmethyl)-2,4-pyrimidinediol 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol
Brand Name: Vulcanchem
CAS No.: 72704-63-3
VCID: VC10414078
InChI: InChI=1S/C9H13N3O3/c13-8-7(5-10-9(14)11-8)6-12-1-3-15-4-2-12/h5H,1-4,6H2,(H2,10,11,13,14)
SMILES: C1COCCN1CC2=CNC(=O)NC2=O
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol

5-(4-Morpholinylmethyl)-2,4-pyrimidinediol

CAS No.: 72704-63-3

Cat. No.: VC10414078

Molecular Formula: C9H13N3O3

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Morpholinylmethyl)-2,4-pyrimidinediol - 72704-63-3

Specification

CAS No. 72704-63-3
Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
IUPAC Name 5-(morpholin-4-ylmethyl)-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H13N3O3/c13-8-7(5-10-9(14)11-8)6-12-1-3-15-4-2-12/h5H,1-4,6H2,(H2,10,11,13,14)
Standard InChI Key MCFFNLIPFGEAOH-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CNC(=O)NC2=O
Canonical SMILES C1COCCN1CC2=CNC(=O)NC2=O

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 5-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione according to IUPAC guidelines . Common synonyms include 5-morpholinomethyluracil and NSC-36418, reflecting its structural relationship to uracil derivatives . The morpholinylmethyl group at position 5 distinguishes it from simpler pyrimidinediones, introducing both basicity and conformational flexibility.

Structural and Stereochemical Features

The molecule consists of a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4 and a morpholin-4-ylmethyl group at position 5. The morpholine ring adopts a chair conformation, while the pyrimidine ring exhibits planar geometry typical of aromatic heterocycles . The SMILES notation [nH]1c(c(CN2CCOCC2)c[nH]c1=O)=O accurately represents its connectivity . No stereocenters are present in the structure, as confirmed by its monoisotopic mass of 211.095691 Da .

Synthesis and Structural Characterization

Spectroscopic Characterization

Key spectral features predicted for this compound include:

  • 1H^1\text{H} NMR: Resonances at δ 3.6–3.8 ppm (morpholine CH2_2 groups) and δ 5.2–5.5 ppm (pyrimidine CH).

  • IR Spectroscopy: Stretching vibrations at 1700–1750 cm1^{-1} (C=O) and 3200–3500 cm1^{-1} (N-H/O-H) .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueSource
Molecular Weight211.22 g/mol
Density1.28 g/cm3^3
LogP (Partition Coefficient)Estimated 0.45 (PubChem)
Aqueous SolubilityModerate (∼50 mg/L)

The compound’s moderate solubility in water (due to hydrogen-bonding hydroxyl groups) and lipophilic morpholine moiety suggest amphiphilic character, potentially enhancing membrane permeability .

Applications and Future Directions

Drug Development Prospects

The compound’s dual hydrophilic/hydrophobic nature makes it a candidate for prodrug modifications. Potential applications include:

  • Oncology: As a cytotoxic agent or adjuvant to enhance 5-fluorouracil efficacy .

  • Antivirals: Targeting viral polymerase enzymes through pyrimidine mimicry .

Research Gaps and Opportunities

  • In Vivo Toxicity Studies: Required to assess safety profiles.

  • Structure-Activity Relationships (SAR): Systematic modification of the morpholinyl and hydroxyl groups.

  • Formulation Optimization: Nanoencapsulation to improve bioavailability.

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